6-Chloro-7-methyl-1,3-benzothiazole
Description
Properties
CAS No. |
75804-80-7 |
|---|---|
Molecular Formula |
C8H6ClNS |
Molecular Weight |
183.66 g/mol |
IUPAC Name |
6-chloro-7-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C8H6ClNS/c1-5-6(9)2-3-7-8(5)11-4-10-7/h2-4H,1H3 |
InChI Key |
RWJZYNVAFOZMKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1SC=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Chlorination and Methylation of Benzothiazole Derivatives
One classical approach to prepare this compound involves starting from appropriately substituted benzothiazole precursors, followed by regioselective chlorination and methylation.
For example, 2-amino-6-fluoro-7-chloro-1,3-benzothiazole has been synthesized by bromination of precursors followed by treatment with chloroacetyl chloride and triethylamine in dioxane under controlled temperature conditions (0°C) with prolonged stirring and recrystallization for purification.
The methyl group at the 7-position can be introduced by selective methylation reactions on the benzothiazole ring or by starting from methyl-substituted aniline derivatives prior to ring closure.
Multi-step Synthesis via Thiourea Intermediates and Cyclization
A frequently employed industrially relevant method involves the synthesis of benzothiazole derivatives through thiourea intermediates, followed by cyclization and subsequent functionalization:
Sulfanilic amide reacts with ammonium thiocyanate to form N-(4-sulfanilamide phenyl) thiocarbamide.
Bromine-induced cyclization yields 2-amino-6-substituted benzothiazole.
Diazotization and chlorination steps produce the chlorinated benzothiazole derivatives, including 6-chloro benzothiazole sulfonyl chloride intermediates, which can be further elaborated.
This method, however, has drawbacks such as corrosion of equipment and environmental pollution, limiting its scalability despite good yields.
Catalytic Intramolecular Oxidative Coupling
Modern synthetic approaches utilize transition metal catalysis for efficient ring formation and substitution:
Ruthenium(III) chloride catalyzed intramolecular oxidative coupling of N-arylthioureas can produce substituted 2-aminobenzothiazoles in high yields (up to 91%) under mild conditions.
Microwave-assisted palladium-catalyzed reactions have been used to functionalize 2-amino-6-nitrobenzothiazole derivatives rapidly with good yields (76–80% in 8–10 minutes), which can be adapted for chlorinated analogs.
Functionalization via Acylation and Halogenation
Acylation of 2-amino-6-chlorobenzothiazole with acyl chlorides in the presence of triethylamine and refluxing in dioxane provides substituted benzothiazoles with high purity and yield.
Halogenation using bromine in glacial acetic acid at controlled temperatures (room temperature or below) is a common method for introducing chlorine or bromine substituents at specific positions on the benzothiazole ring.
Comparative Data Table of Preparation Methods
Analysis and Recommendations
Industrial Scale Preparation: The thiourea intermediate method is well documented for industrial synthesis of benzothiazole derivatives, including chlorinated analogs. Despite environmental and equipment corrosion challenges, it remains a cornerstone method due to raw material availability and scalability.
Laboratory Scale Synthesis: For laboratory synthesis, direct halogenation and methylation of benzothiazole derivatives under controlled conditions provide good yields and purity, suitable for research and development purposes.
Modern Catalytic Methods: Transition metal-catalyzed methods offer promising alternatives with higher yields, shorter reaction times, and greener profiles. These methods are suitable for advanced synthetic laboratories and may be adapted for this compound synthesis with further optimization.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-methyl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
6-Chloro-7-methyl-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-tubercular and anti-inflammatory agent
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-7-methyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of enzymes such as dihydroorotase and DNA gyrase. The compound binds to the active sites of these enzymes, disrupting their function and leading to the inhibition of bacterial growth .
Comparison with Similar Compounds
The structural and functional diversity of 1,4,2-benzodithiazine derivatives arises from variations in substituents at positions 3, 6, and 5. Below is a systematic comparison of 6-chloro-7-methyl derivatives with analogs featuring alternative substituents, focusing on synthesis, spectroscopic properties, and thermal stability.
Substituent Effects and Physical Properties
Table 1: Substituents and Physical Properties
Key Observations:
- Position 7 Substituents: The methyl group (CH₃) in compounds 5 and 6 provides steric bulk and electron-donating effects, contrasting with the electron-withdrawing carbomethoxy (COOCH₃) and cyano (CN) groups in 15 and 17. These differences influence melting points, with methyl-substituted derivatives (5, 6) exhibiting higher thermal stability than carbomethoxy (15) or cyano analogs (17) .
- Hydrazino Substituents: Derivatives with dihydroxybenzylidene groups (6, 15) show elevated melting points compared to monohydroxy analogs (5, 17) due to enhanced hydrogen bonding .
Spectroscopic Analysis
Table 2: Spectroscopic Signatures
Key Observations:
- IR Spectroscopy : The methyl group in 5 and 6 eliminates strong electron-withdrawing IR peaks (e.g., C≡N at 2235 cm⁻¹ in 17 or C=O at 1715 cm⁻¹ in 15 ). Hydroxybenzylidene substituents produce broad OH stretches (~3200–3400 cm⁻¹) .
- The N=CH proton in hydrazone linkages appears as a singlet near δ 8.40 ppm across all derivatives .
Biological Activity
6-Chloro-7-methyl-1,3-benzothiazole (CMBT) is a heterocyclic compound that has garnered attention for its diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and analgesic properties. This article explores the synthesis, biological mechanisms, and therapeutic potential of CMBT based on recent research findings.
Chemical Structure and Properties
CMBT is characterized by a benzothiazole core with chlorine and methyl substituents at the 6th and 7th positions, respectively. This unique substitution pattern enhances its chemical reactivity and biological activity compared to other benzothiazole derivatives.
Synthesis of CMBT
CMBT can be synthesized through several methods, including:
- Condensation Reactions : Involving benzothiazole derivatives with chloro and methyl groups.
- Substitution Reactions : Utilizing electrophilic aromatic substitution techniques to introduce the chlorine and methyl groups.
Antimicrobial Activity
CMBT has shown significant antimicrobial properties against various bacterial strains. Studies report minimal inhibitory concentrations (MICs) as low as 0.03125 μg/mL against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae .
Table 1: Antimicrobial Activity of CMBT
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | <0.03125 |
| Klebsiella pneumoniae | 1 - 4 |
| Acinetobacter baumannii | 1 - 4 |
Anti-inflammatory and Analgesic Effects
Research indicates that CMBT may exert anti-inflammatory effects through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in prostaglandin biosynthesis . The compound's potential to reduce inflammation has been linked to its ability to bind to specific proteins involved in inflammatory responses.
Antifungal Properties
CMBT has also been evaluated for antifungal activity, demonstrating effectiveness against various fungal strains. Its mechanism may involve disrupting fungal cell wall synthesis or function.
Molecular docking studies have revealed that CMBT interacts with specific biological targets:
- DprE1 Protein : CMBT shows promising binding affinity with DprE1, suggesting potential as an anti-tubercular agent .
- Topoisomerases : It acts as a dual inhibitor of bacterial topoisomerases, which are essential for DNA replication in bacteria .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of CMBT derivatives, it was found that modifications to the benzothiazole core could significantly enhance activity against resistant strains. The most potent derivative exhibited an MIC comparable to established antibiotics .
Case Study 2: Anti-inflammatory Activity
A pharmacological study demonstrated that CMBT reduced inflammation in murine models by inhibiting COX enzymes. The results indicated a dose-dependent response, supporting its potential therapeutic application in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
